molecular formula C18H15FN2O2 B5402751 N-[2-(2-fluorophenoxy)ethyl]-2-quinolinecarboxamide

N-[2-(2-fluorophenoxy)ethyl]-2-quinolinecarboxamide

Cat. No. B5402751
M. Wt: 310.3 g/mol
InChI Key: PZQTUSYSOLFBKI-UHFFFAOYSA-N
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Description

N-[2-(2-fluorophenoxy)ethyl]-2-quinolinecarboxamide, also known as GNF-2, is a small molecule inhibitor that has been extensively studied for its potential applications in scientific research. It is a synthetic compound that was first developed by scientists at the Genomics Institute of the Novartis Research Foundation (GNF) in San Diego, California. GNF-2 has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in a wide range of research applications.

Mechanism of Action

The mechanism of action of N-[2-(2-fluorophenoxy)ethyl]-2-quinolinecarboxamide is not fully understood, but it is thought to inhibit the activity of a protein called TRPC6. TRPC6 is involved in a variety of biological processes, including cell growth, differentiation, and migration. By inhibiting the activity of TRPC6, N-[2-(2-fluorophenoxy)ethyl]-2-quinolinecarboxamide may be able to modulate these processes and exert its effects on different biological systems.
Biochemical and Physiological Effects:
N-[2-(2-fluorophenoxy)ethyl]-2-quinolinecarboxamide has been shown to have a variety of biochemical and physiological effects. Some of the key effects of N-[2-(2-fluorophenoxy)ethyl]-2-quinolinecarboxamide include:
1. Inhibition of cell growth and proliferation
2. Induction of apoptosis (programmed cell death)
3. Inhibition of angiogenesis (the formation of new blood vessels)
4. Modulation of ion channel activity
5. Neuroprotection

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[2-(2-fluorophenoxy)ethyl]-2-quinolinecarboxamide is its specificity. It has been shown to have a high degree of selectivity for TRPC6, which makes it a useful tool for investigating the role of TRPC6 in different biological processes. However, one of the limitations of N-[2-(2-fluorophenoxy)ethyl]-2-quinolinecarboxamide is its relatively low potency. It requires high concentrations to exert its effects, which can make it challenging to use in certain experiments.

Future Directions

There are several future directions for research on N-[2-(2-fluorophenoxy)ethyl]-2-quinolinecarboxamide. Some of the key areas of focus include:
1. Further investigation of the mechanism of action of N-[2-(2-fluorophenoxy)ethyl]-2-quinolinecarboxamide
2. Development of more potent TRPC6 inhibitors
3. Investigation of the potential applications of N-[2-(2-fluorophenoxy)ethyl]-2-quinolinecarboxamide in the treatment of different diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases.
4. Investigation of the potential side effects of N-[2-(2-fluorophenoxy)ethyl]-2-quinolinecarboxamide and ways to mitigate them.
In conclusion, N-[2-(2-fluorophenoxy)ethyl]-2-quinolinecarboxamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. It has a variety of biochemical and physiological effects and has been shown to be effective against a wide range of biological systems. While there are some limitations to its use, it remains a promising candidate for further investigation and development.

Synthesis Methods

The synthesis of N-[2-(2-fluorophenoxy)ethyl]-2-quinolinecarboxamide is a complex process that involves several steps. The first step is the preparation of 2-(2-fluorophenoxy)ethylamine, which is then reacted with 2-chloroquinoline-3-carboxylic acid to produce N-[2-(2-fluorophenoxy)ethyl]-2-quinolinecarboxamide. The final product is purified using a series of chromatography techniques to remove impurities and ensure its purity.

Scientific Research Applications

N-[2-(2-fluorophenoxy)ethyl]-2-quinolinecarboxamide has been extensively studied for its potential applications in scientific research. It has been shown to have a variety of effects on different biological systems, making it useful for investigating a wide range of biological processes. Some of the key research applications of N-[2-(2-fluorophenoxy)ethyl]-2-quinolinecarboxamide include:
1. Cancer Research: N-[2-(2-fluorophenoxy)ethyl]-2-quinolinecarboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has been shown to be effective against a variety of different types of cancer cells, including breast cancer, lung cancer, and leukemia.
2. Neurological Research: N-[2-(2-fluorophenoxy)ethyl]-2-quinolinecarboxamide has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
3. Cardiovascular Research: N-[2-(2-fluorophenoxy)ethyl]-2-quinolinecarboxamide has been shown to have vasodilatory effects, making it a potential candidate for the treatment of cardiovascular diseases such as hypertension and heart failure.

properties

IUPAC Name

N-[2-(2-fluorophenoxy)ethyl]quinoline-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O2/c19-14-6-2-4-8-17(14)23-12-11-20-18(22)16-10-9-13-5-1-3-7-15(13)21-16/h1-10H,11-12H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZQTUSYSOLFBKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(=O)NCCOC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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